![molecular formula C14H22F2N4O2 B2406059 Tert-butyl N-[5-(difluoromethyl)-1-piperidin-4-ylpyrazol-4-yl]carbamate CAS No. 2243507-35-7](/img/structure/B2406059.png)

Tert-butyl N-[5-(difluoromethyl)-1-piperidin-4-ylpyrazol-4-yl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

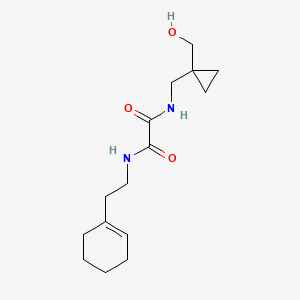

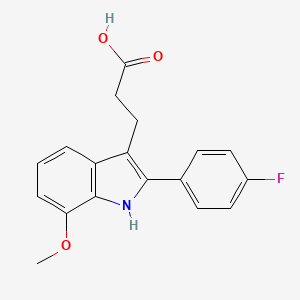

“Tert-butyl N-[5-(difluoromethyl)-1-piperidin-4-ylpyrazol-4-yl]carbamate” is a chemical compound with the CAS Number: 2243507-35-7 . It has a molecular weight of 316.35 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H22F2N4O2/c1-14(2,3)22-13(21)19-10-8-18-20(11(10)12(15)16)9-4-6-17-7-5-9/h8-9,12,17H,4-7H2,1-3H3,(H,19,21) . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available data.Applications De Recherche Scientifique

Synthesis and Intermediate Applications

Tert-butyl N-[5-(difluoromethyl)-1-piperidin-4-ylpyrazol-4-yl]carbamate and its derivatives are primarily explored for their role as intermediates in the synthesis of various biologically active compounds. For instance, Kong et al. (2016) reported the synthesis of a related compound, Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, as an intermediate in crizotinib production, an anti-cancer drug (D. Kong et al., 2016). Similarly, Zhang et al. (2018) synthesized Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a key intermediate for small molecule anticancer drugs (B. Zhang et al., 2018).

Role in Photocatalytic Reactions

Recent studies have also highlighted the role of related compounds in photocatalytic reactions. Wang et al. (2022) discussed the use of a tert-butyl carbamate derivative in a photoredox-catalyzed amination, which opens pathways for the assembly of a range of 3-aminochromones, a significant advancement in photocatalyzed protocols (Z. Wang et al., 2022).

Crystallographic and Structural Studies

The tert-butyl carbamate derivatives have been a subject of interest in crystallographic and structural studies. For example, U. Das et al. (2016) synthesized two carbamate derivatives and conducted a detailed analysis of their crystal structures, highlighting the interplay of hydrogen bonds in the assembly of molecules (U. Das et al., 2016).

Application in Organic Synthesis

In organic synthesis, these compounds serve as key intermediates or reactants. Vaid et al. (2013) developed an efficient synthesis method for a related compound, demonstrating its utility in organic synthesis processes (R. Vaid et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-[5-(difluoromethyl)-1-piperidin-4-ylpyrazol-4-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22F2N4O2/c1-14(2,3)22-13(21)19-10-8-18-20(11(10)12(15)16)9-4-6-17-7-5-9/h8-9,12,17H,4-7H2,1-3H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPZVJWQYMISDEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N(N=C1)C2CCNCC2)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22F2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-Dimethyl-2-[(oxan-3-yl)methoxy]-1,3-thiazole](/img/structure/B2405976.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2405990.png)

![N-(4-chlorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2405991.png)

![2-methyl-1-(1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2405995.png)

![N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]benzamide](/img/structure/B2405999.png)